molecular formula C19H13N3O2 B13420106 Diarylurea deriv. 15

Diarylurea deriv. 15

Cat. No.: B13420106
M. Wt: 315.3 g/mol
InChI Key: XVVDNGPUSVDRAJ-UHFFFAOYSA-N
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Description

Diarylurea deriv. 15 is a compound belonging to the diarylurea family, which is known for its significant role in medicinal chemistry. Diarylureas are characterized by the presence of two aromatic rings connected by a urea linkage. These compounds are widely recognized for their biological activities, including antithrombotic, antimalarial, antibacterial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diarylurea deriv. 15 can be synthesized through a one-pot sequential reaction. This method involves the reaction of aromatic amines with phosgene or its derivatives under controlled conditions. The reaction typically proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another aromatic amine to form the diarylurea compound .

Industrial Production Methods

Industrial production of diarylurea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diarylurea deriv. 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in diarylurea deriv.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, halogenated derivatives, nitro compounds, and sulfonated derivatives .

Scientific Research Applications

Diarylurea deriv. 15 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diarylurea deriv. 15 involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key signaling pathways. For example, diarylurea deriv. 15 can inhibit vascular endothelial growth factor receptors, leading to reduced angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diarylurea deriv. 15 is unique due to its specific substitution pattern on the aromatic rings, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and scientific research .

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

1-(9-oxofluoren-4-yl)-3-pyridin-2-ylurea

InChI

InChI=1S/C19H13N3O2/c23-18-13-7-2-1-6-12(13)17-14(18)8-5-9-15(17)21-19(24)22-16-10-3-4-11-20-16/h1-11H,(H2,20,21,22,24)

InChI Key

XVVDNGPUSVDRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3NC(=O)NC4=CC=CC=N4

Origin of Product

United States

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